1-Amino-3-benzyloxy-propan-2-ol

Aldose reductase inhibition Diabetic complications Enzymology

1-Amino-3-benzyloxy-propan-2-ol is a chiral 1,2-amino alcohol featuring a benzyl-protected primary alcohol and a free secondary alcohol. Its molecular formula is C10H15NO2 (MW 181.23 g/mol), and it is supplied as a racemic mixture.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 90503-15-4
Cat. No. B1362595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-benzyloxy-propan-2-ol
CAS90503-15-4
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CN)O
InChIInChI=1S/C10H15NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
InChIKeyZGHLNQMMKJNJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-benzyloxy-propan-2-ol (CAS 90503-15-4): Chemical Class and Procurement Context


1-Amino-3-benzyloxy-propan-2-ol is a chiral 1,2-amino alcohol featuring a benzyl-protected primary alcohol and a free secondary alcohol. Its molecular formula is C10H15NO2 (MW 181.23 g/mol), and it is supplied as a racemic mixture . The compound is primarily recognized as a synthetic intermediate en route to optically active β-adrenergic receptor blockers ('β-blockers') and related oxazolidinone derivatives, where the benzyl ether serves as a latent phenol that can be unveiled by hydrogenolysis . It is commercially available from multiple suppliers at purities typically ≥95% to ≥99% .

Why Direct Substitution of 1-Amino-3-benzyloxy-propan-2-ol is Scientifically Unsupported


The scientific and patent literature contains insufficient publicly available, quantitative comparator data to determine whether 1-amino-3-phenoxy-propan-2-ol or other aryloxypropanolamine congeners can serve as functionally equivalent drop-in replacements for 1-amino-3-benzyloxy-propan-2-ol in all applications. A thorough search of primary research papers, patents, and authoritative databases did not yield any direct, head-to-head studies comparing their physicochemical properties, reactivity, or biological activity under identical conditions. Consequently, any claim of interchangeability would be an unsubstantiated extrapolation .

1-Amino-3-benzyloxy-propan-2-ol Quantitative Differentiation Evidence


Aldose Reductase 1 Inhibitory Activity (IC50) in Bovine Kidney Assay

A single data point from the ChEMBL database (Assay ID: CHEMBL645595) reports an IC50 value of 1560 nM for the inhibitory activity of a compound identified as 1-Amino-3-benzyloxy-propan-2-ol against bovine kidney Aldose Reductase 1 [1]. No comparator IC50 data for close analogs (e.g., 1-amino-3-phenoxy-propan-2-ol) tested in this specific assay were identified, rendering any claim of superior or inferior potency relative to peers impossible at this time.

Aldose reductase inhibition Diabetic complications Enzymology

Physicochemical Properties: Comparison of Predicted LogP and Boiling Point with the Phenoxy Analog

Predicted properties differentiate 1-Amino-3-benzyloxy-propan-2-ol from its closest analog, 1-Amino-3-phenoxy-propan-2-ol. The benzyloxy compound has a higher predicted LogP (XLogP3 = 0) compared to its phenoxy analog, which has a calculated LogP of approximately -0.4. The presence of the extra methylene group in the benzyloxy substituent also results in a significantly higher predicted boiling point (331.9 °C vs. ~308 °C for the phenoxy analog) [1][2]. These class-level inferences are based on computed data and follow typical trends for homologous series; direct experimental validation is lacking.

ADME prediction Physicochemical profiling Chromatography

Validated Industrial and Research Applications for 1-Amino-3-benzyloxy-propan-2-ol


Synthesis of Optically Active β-Blockers via Oxazolidinone Intermediates

1-Amino-3-benzyloxy-propan-2-ol is patented as a key racemic intermediate in the preparation of optically active oxazolidinone derivatives (JP Patent JPH0344381A). The benzyl ether acts as a protecting group that is removed by hydrogenolysis to reveal the phenol required for the final drug substance. This route is cited as useful for manufacturing β-blockers such as those used for arrhythmia, hypotension, and cataract treatment [1].

Starting Material for Aldose Reductase Inhibitor Probe Molecules

The compound's confirmed, albeit weak, inhibitory activity against Aldose Reductase 1 (IC50 = 1.56 µM) supports its use as a commercially available starting scaffold for synthesizing more potent and selective inhibitors targeting diabetic complications. The benzyl group provides a synthetic handle for further derivatization [1].

Chiral Amino Alcohol Building Block for Medicinal Chemistry Libraries

As a 1,2-amino alcohol with orthogonal protecting groups (O-benzyl and free amine/alcohol), it is a versatile building block for constructing diverse heterocyclic and peptidomimetic compound libraries. The benzyl protecting group is stable under basic and nucleophilic conditions, offering synthetic orthogonality compared to the free phenol in the phenoxy analog [1].

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